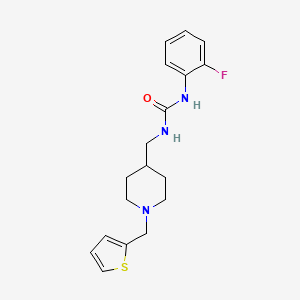

1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a fluorophenyl group and a piperidinylmethyl moiety substituted with a thiophen-2-ylmethyl group. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUGZGHFCCBFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting thiophen-2-ylmethyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

Coupling with Fluorophenyl Isocyanate: The piperidine intermediate is then reacted with 2-fluorophenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Lipophilicity : The thiophen-2-ylmethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to unsubstituted piperidinyl ureas (logP ~2.8) .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas adamantane-containing derivatives (e.g., ACPU) are less soluble .

Pharmacokinetics

- Metabolic Stability : Fluorophenyl groups resist oxidative metabolism, while thiophene may undergo sulfoxidation, reducing half-life compared to adamantane-based compounds .

- Bioavailability : Piperidinylmethyl ureas generally exhibit moderate oral bioavailability (~30–50%), though thiophene substitution could alter CYP450 interactions .

Research Findings and Trends

Thiophene vs. Pyridine : Thiophene’s lower electronegativity compared to pyridine () may reduce polar interactions but improve membrane permeability .

Urea vs. Amide Backbones : Urea derivatives (e.g., target compound) exhibit greater hydrogen-bonding capacity than amides (e.g., fentanyl analogs), favoring enzyme inhibition over receptor agonism .

Industrial Scalability : Hydrochloride salts () demonstrate feasibility for large-scale production, whereas multi-step syntheses () face yield challenges .

Biological Activity

1-(2-Fluorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a urea linkage, a fluorophenyl group, and a piperidine structure with a thiophenyl substituent. Its molecular formula is , and it exhibits properties that may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit promising anticancer activities. For instance, compounds in this class have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action often involves apoptosis induction and interference with cellular signaling pathways associated with tumor growth .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. Research has suggested that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine scaffold.

- Introduction of the thiophenyl group via alkylation.

- Coupling with the fluorophenyl moiety to form the final urea structure.

Study 1: Anticancer Activity

In a comparative study, several piperidine derivatives were evaluated for their cytotoxicity against FaDu hypopharyngeal carcinoma cells. The results indicated that the compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 5.6 | Apoptosis induction |

| Bleomycin | 8.9 | DNA damage |

Study 2: Neuropharmacological Effects

A study investigating the effects of various piperidine derivatives on neurotransmitter systems found that certain modifications enhanced binding affinities to serotonin receptors. This suggests that the compound could be explored further for its potential in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.